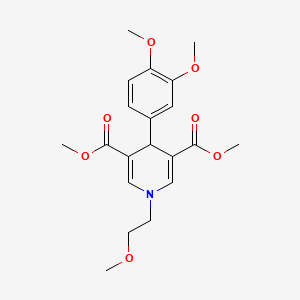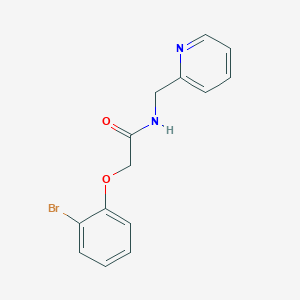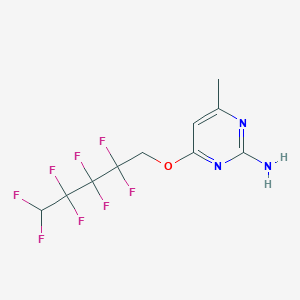![molecular formula C18H19ClN2O2 B1224608 N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide](/img/structure/B1224608.png)
N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide is a member of acetamides.
Wissenschaftliche Forschungsanwendungen
Tyrosinase and Melanin Inhibition
N-substituted phenyl butanamides, including derivatives similar to the specified compound, have been researched for their potential as tyrosinase and melanin inhibitors. This is particularly significant in the development of depigmentation drugs. For instance, a study by Raza et al. (2019) found that certain butanamides exhibited high inhibitory potential against Mushroom tyrosinase, with minimal cytotoxicity, suggesting their suitability for depigmentation applications with minimum side effects (Raza et al., 2019).
Synthesis and Pharmacokinetic Studies
The synthesis of N-substituted butanamides has been a topic of interest in pharmacokinetic and metabolism studies. For example, Allen and Giffard (1982) synthesized Progabide, a compound closely related to N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide, for pharmacokinetic studies (Allen & Giffard, 1982).
Dipeptidyl Peptidase IV Inhibitors
Novel derivatives of butanamides have been explored as dipeptidyl peptidase IV (DPP-4) inhibitors, an important category in diabetes management. A study by Nitta et al. (2012) identified certain butanamide derivatives reducing blood glucose excursion in an oral glucose tolerance test (Nitta et al., 2012).
Anticonvulsant Studies
Some butanamide derivatives have been investigated for their anticonvulsant properties. Idris et al. (2011) found that N-Benzyl-3-[(chlorophenyl)amino] propanamides, structurally related to the specified compound, were active in anticonvulsant tests and showed potential for use against generalized seizures (Idris et al., 2011).
Synthesis of Functionalised Ligands
Butanamides have been utilized in the synthesis of functionalised ligands for coordination with metal complexes. Güzel et al. (1997) conducted a study involving N-Phenyl-3-oxo-butanamide, used in dyes and pigment synthesis, which was modified to form ligands coordinating with copper(II) and iron(III) (Güzel et al., 1997).
Lipoxygenase Inhibitors
Butanamide derivatives have been researched for their potential as lipoxygenase inhibitors, important in the development of anti-inflammatory drugs. A study by Aziz‐ur‐Rehman et al. (2016) synthesized N -(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds, showing moderately good activities relative to reference standards (Aziz‐ur‐Rehman et al., 2016).
Antimicrobial Activities
Some butanamide derivatives have shown antimicrobial activities. Kubba and Rahim (2018) synthesized two-amino-4-(4-chlorophenyl) thiazole derivatives exhibiting moderate antibacterial and high antifungal activities (Kubba & Rahim, 2018).
Eigenschaften
Produktname |
N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide |
|---|---|
Molekularformel |
C18H19ClN2O2 |
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-2-4-17(22)20-15-5-3-6-16(12-15)21-18(23)11-13-7-9-14(19)10-8-13/h3,5-10,12H,2,4,11H2,1H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
LXGKWTPKXYUJPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(5-Bromo-2-thiophenyl)-2-[(5-ethoxy-1-methyl-2-benzimidazolyl)thio]ethanone](/img/structure/B1224526.png)
![1-(3,4-Dihydroxyphenyl)-2-[[5-(3-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1224527.png)
![2-[5-(2-Aminophenyl)-2-tetrazolyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone](/img/structure/B1224529.png)
![4-Amino-5-[(4-methylphenyl)-oxomethyl]-2-(prop-2-enylamino)-3-thiophenecarbonitrile](/img/structure/B1224533.png)


![3-[(7,8-dimethyl-2-oxo-1-benzopyran-4-yl)methoxy]-N,N-dimethyl-5-benzotriazolesulfonamide](/img/structure/B1224537.png)


![ethyl 2-[(5Z)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B1224541.png)
![[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1224544.png)
![2-[[(6-Chloro-4-oxo-3-prop-2-enyl-2-quinazolinyl)thio]methyl]isoindole-1,3-dione](/img/structure/B1224545.png)
![N-(3-chlorophenyl)-2-[[2-(2-pyridinyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]thio]acetamide](/img/structure/B1224547.png)